molecular formula C11H14N4O B14881802 1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine

1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine

Cat. No.: B14881802
M. Wt: 218.26 g/mol
InChI Key: KOWHUXGKHUNQQD-UHFFFAOYSA-N
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Description

1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine is a compound that features a 1,2,4-oxadiazole ring, a pyridine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the pyridine or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine is unique due to the combination of the oxadiazole and pyridine rings with the methanamine group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C11H14N4O/c1-3-9-14-11(15-16-9)10(12-2)8-4-6-13-7-5-8/h4-7,10,12H,3H2,1-2H3

InChI Key

KOWHUXGKHUNQQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C(C2=CC=NC=C2)NC

Origin of Product

United States

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